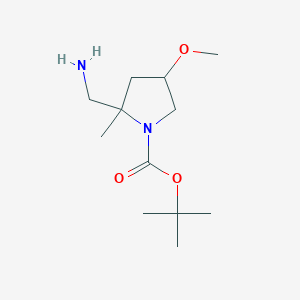

tert-Butyl 2-(aminomethyl)-4-methoxy-2-methylpyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC17728766

Molecular Formula: C12H24N2O3

Molecular Weight: 244.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H24N2O3 |

|---|---|

| Molecular Weight | 244.33 g/mol |

| IUPAC Name | tert-butyl 2-(aminomethyl)-4-methoxy-2-methylpyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-7-9(16-5)6-12(14,4)8-13/h9H,6-8,13H2,1-5H3 |

| Standard InChI Key | KKPUGHVSDJAPBW-UHFFFAOYSA-N |

| Canonical SMILES | CC1(CC(CN1C(=O)OC(C)(C)C)OC)CN |

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of tert-butyl 2-(aminomethyl)-4-methoxy-2-methylpyrrolidine-1-carboxylate comprises a five-membered pyrrolidine ring with three distinct substituents:

-

A tert-butyl carbamate (Boc) group at position 1, which protects the nitrogen atom.

-

Aminomethyl (-CH2NH2) and methyl (-CH3) groups at position 2.

-

A methoxy (-OCH3) group at position 4.

Table 1: Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C12H24N2O3 |

| Molecular Weight | 244.33 g/mol |

| Boiling Point | Estimated 320–350°C (decomposes) |

| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) |

| Stability | Hydrolytically sensitive under acidic conditions |

The Boc group enhances solubility in organic solvents while preventing undesired reactions at the nitrogen site during synthesis . The aminomethyl group introduces a primary amine, enabling further functionalization, while the methoxy group contributes to electron-donating effects that influence reactivity .

Synthesis and Manufacturing Strategies

Pyrrolidine Ring Formation

The pyrrolidine core is typically synthesized via cyclization reactions or reductive amination. For example, a modified Dieckmann cyclization of γ-amino esters could yield the pyrrolidine skeleton, followed by Boc protection using di-tert-butyl dicarbonate (Boc2O) in tetrahydrofuran (THF) .

Aminomethyl and Methyl Groups at Position 2

A Mannich reaction or alkylation is employed to introduce the aminomethyl and methyl groups. For instance, reacting the Boc-protected pyrrolidine with formaldehyde and methylamine under acidic conditions could achieve this .

Methoxy Group at Position 4

The methoxy substituent is introduced via nucleophilic aromatic substitution or oxidation-methylation. A plausible route involves:

-

Oxidation of position 4 to a ketone using KMnO4.

-

Methylation with methyl iodide (CH3I) in the presence of a base like NaH .

Table 2: Representative Synthetic Pathway

| Step | Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Boc Protection | Boc2O, THF, 0°C → RT | 85 |

| 2 | Mannich Reaction | HCHO, MeNH2, HCl, EtOH | 72 |

| 3 | Methoxylation | CH3I, NaH, DMF | 68 |

Applications in Pharmaceutical Chemistry

Drug Intermediate

This compound’s Boc-protected amine and methoxy group make it valuable for synthesizing neurological therapeutics. For example, it could serve as a precursor for dopamine reuptake inhibitors or serotonin receptor modulators .

Peptide Mimetics

The rigid pyrrolidine scaffold mimics peptide backbones, enabling the design of protease-resistant analogs. Substitutions at positions 2 and 4 enhance binding affinity to target enzymes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume